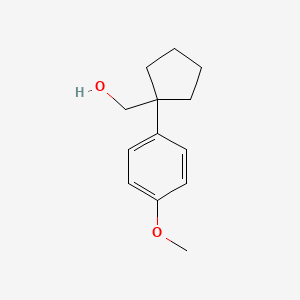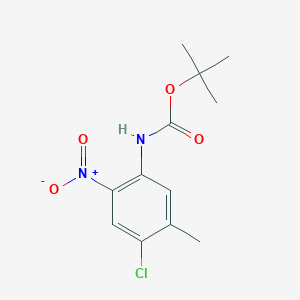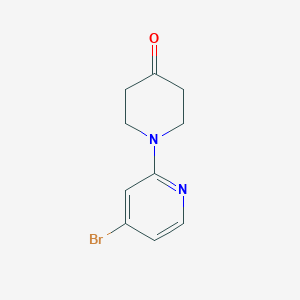![molecular formula C7H10Cl3N3S B15303419 N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethylguanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride typically involves the reaction of 2,5-dichlorothiophene with ethylguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride include other thiophene derivatives and guanidine-containing compounds. Examples include:
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrobromide
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiophene ring and the presence of the ethylguanidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H10Cl3N3S |
|---|---|
Molecular Weight |
274.6 g/mol |
IUPAC Name |
2-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C7H9Cl2N3S.ClH/c8-5-3-4(6(9)13-5)1-2-12-7(10)11;/h3H,1-2H2,(H4,10,11,12);1H |
InChI Key |
GOCHREUZNQZVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCN=C(N)N)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


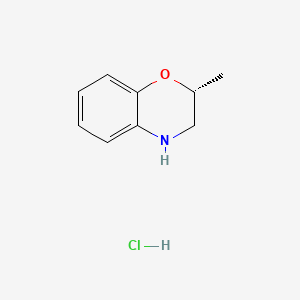
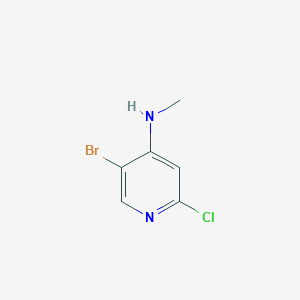
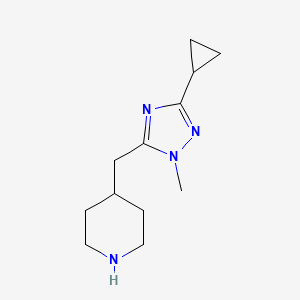

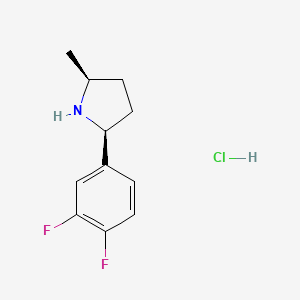
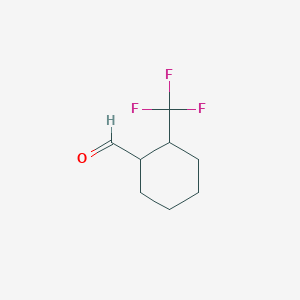

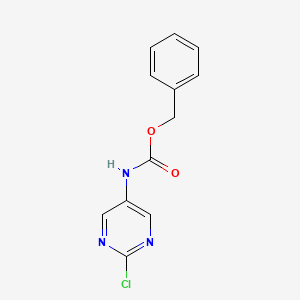
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
